molecular formula C20H23N5O B15039414 2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B15039414
M. Wt: 349.4 g/mol
InChI Key: YKKQBMMABCAXMB-LPYMAVHISA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide include other benzimidazole derivatives such as:

  • 2-(1H-benzimidazol-2-yl)acetohydrazide
  • 4-(2-phenyl-1H-benzimidazol-1-yl)benzoic acid methyl ester
  • 1,3-disubstituted benzimidazol-2-ones

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H23N5O/c1-3-24(4-2)17-11-9-16(10-12-17)13-22-23-20(26)14-25-15-21-18-7-5-6-8-19(18)25/h5-13,15H,3-4,14H2,1-2H3,(H,23,26)/b22-13+

InChI Key

YKKQBMMABCAXMB-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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